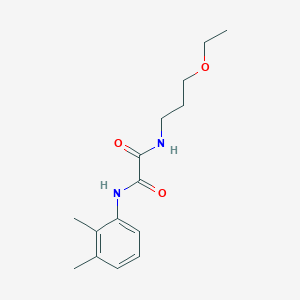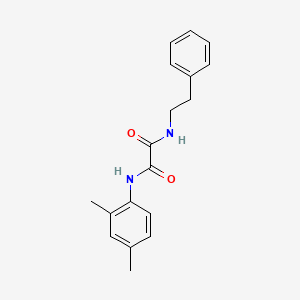
2-(benzoylamino)-N-(2,5-dimethylphenyl)benzamide
Descripción general
Descripción
2-(benzoylamino)-N-(2,5-dimethylphenyl)benzamide, also known as BDB, is a chemical compound that has been studied extensively in the field of medicinal chemistry due to its potential as a therapeutic agent. BDB is a member of the benzamide family of compounds, which have been shown to have a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Aplicaciones Científicas De Investigación
2-(benzoylamino)-N-(2,5-dimethylphenyl)benzamide has been studied extensively in the field of medicinal chemistry due to its potential as a therapeutic agent. It has been shown to have antitumor activity in several different cancer cell lines, including breast, lung, and colon cancer. 2-(benzoylamino)-N-(2,5-dimethylphenyl)benzamide has also been shown to have antiviral activity against HIV-1, and has been studied as a potential treatment for HIV/AIDS. In addition, 2-(benzoylamino)-N-(2,5-dimethylphenyl)benzamide has been shown to have anti-inflammatory effects, and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
The exact mechanism of action of 2-(benzoylamino)-N-(2,5-dimethylphenyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell division and growth. 2-(benzoylamino)-N-(2,5-dimethylphenyl)benzamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In addition, 2-(benzoylamino)-N-(2,5-dimethylphenyl)benzamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling and growth.
Biochemical and Physiological Effects
2-(benzoylamino)-N-(2,5-dimethylphenyl)benzamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-(benzoylamino)-N-(2,5-dimethylphenyl)benzamide can induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(benzoylamino)-N-(2,5-dimethylphenyl)benzamide has been shown to inhibit cell proliferation and migration, and to induce cell cycle arrest in cancer cells. In vivo studies have shown that 2-(benzoylamino)-N-(2,5-dimethylphenyl)benzamide can inhibit tumor growth in animal models of breast and lung cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(benzoylamino)-N-(2,5-dimethylphenyl)benzamide in lab experiments is its well-characterized chemical structure and synthesis method, which allows for accurate dosing and reproducibility. In addition, 2-(benzoylamino)-N-(2,5-dimethylphenyl)benzamide has been shown to have a wide range of biological activities, which makes it a versatile tool for studying various cellular processes. However, one limitation of using 2-(benzoylamino)-N-(2,5-dimethylphenyl)benzamide in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Direcciones Futuras
There are several future directions for research involving 2-(benzoylamino)-N-(2,5-dimethylphenyl)benzamide. One area of interest is the development of more potent and selective analogs of 2-(benzoylamino)-N-(2,5-dimethylphenyl)benzamide, which could be used as therapeutic agents for cancer and other diseases. Another area of interest is the elucidation of the exact mechanism of action of 2-(benzoylamino)-N-(2,5-dimethylphenyl)benzamide, which could lead to the development of more targeted and effective therapies. Finally, further studies are needed to determine the safety and efficacy of 2-(benzoylamino)-N-(2,5-dimethylphenyl)benzamide in humans, which could pave the way for clinical trials and eventual approval as a therapeutic agent.
Propiedades
IUPAC Name |
2-benzamido-N-(2,5-dimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15-12-13-16(2)20(14-15)24-22(26)18-10-6-7-11-19(18)23-21(25)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCYZASXMUOSGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzamido-N-(2,5-dimethylphenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B4777025.png)
![3-[4-(4-morpholinyl)phenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B4777029.png)

![[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazol-3-yl](phenyl)methanone](/img/structure/B4777034.png)

![(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetic acid](/img/structure/B4777041.png)
![5-({[2-(4-fluorophenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4777044.png)
![2-[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4777050.png)
![butyl [(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate](/img/structure/B4777077.png)
![4-butoxy-N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4777090.png)
![N-(1H-indol-2-ylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4777105.png)
![methyl 4-(5-{[methyl(tetrahydro-2H-pyran-2-ylmethyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4777106.png)
![5,5-diphenyl-3-[2-(phenylthio)ethyl]-2,4-imidazolidinedione](/img/structure/B4777114.png)
